molecular formula C27H29N5O4S B11637570 5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide

5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide

Cat. No.: B11637570
M. Wt: 519.6 g/mol
InChI Key: KPJGCZAPYIKTJV-UHFFFAOYSA-N
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Description

5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide is a complex organic compound with a molecular formula of C26H27N5O3S and a molecular weight of 489.589 Da This compound is characterized by its unique structure, which includes a phthalazinyl group, a tert-butylsulfamoyl group, and a methoxybenzamide group

Preparation Methods

The synthesis of 5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide involves multiple steps, typically starting with the preparation of the phthalazinyl and tert-butylsulfamoyl intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to similar compounds, 5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide stands out due to its unique structural features and potential applications. Similar compounds include other phthalazinyl derivatives and sulfonamide-containing molecules.

Properties

Molecular Formula

C27H29N5O4S

Molecular Weight

519.6 g/mol

IUPAC Name

5-[[4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-2-methoxybenzamide

InChI

InChI=1S/C27H29N5O4S/c1-16-10-11-17(14-23(16)37(34,35)32-27(2,3)4)24-19-8-6-7-9-20(19)26(31-30-24)29-18-12-13-22(36-5)21(15-18)25(28)33/h6-15,32H,1-5H3,(H2,28,33)(H,29,31)

InChI Key

KPJGCZAPYIKTJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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